molecular formula C19H16ClN3OS B2853887 4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-94-1

4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2853887
CAS RN: 396719-94-1
M. Wt: 369.87
InChI Key: GIAWGYOBKADFCV-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical compound with a complex structure. In the molecule of the title compound, the two benzene rings are close to coplanar. The amide N—C=O plane makes dihedral angles with the 4-chloro- and 2-methyl­phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound involves a five-membered aromatic ring structure. The structure is composed of three carbon atoms and two nitrogen atoms in adjacent positions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Khazaei et al. (2015) highlighted the use of similar compounds in the synthesis of diverse heterocyclic derivatives through a one-pot multi-component reaction (MCR) in water. This method, utilizing N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as a catalyst, emphasizes the potential of such compounds in facilitating efficient, green chemistry approaches to synthesizing pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives with high yields and short reaction times (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi-Zare, 2015).

Pharmacological Studies

In pharmacological research, the synthesis and evaluation of pyrazole derivatives as cell cycle inhibitors for anticancer activities have been documented. Nițulescu et al. (2015) developed an environmentally sustainable synthesis process for pyrazolyl thiourea derivatives, showcasing the compound's potential as an inhibitor of cell cycle kinases. The study not only provided insights into the synthesis process but also evaluated the compounds' apoptotic effects in human cancer cells, highlighting a significant increase in cells at the G2/M phases, which suggests the promise of these compounds as anticancer drugs (Nițulescu, Matei, Aldea, Draghici, Olaru, & Bleotu, 2015).

Materials Science

The compound's relevance extends to materials science, where its derivatives are explored for their potential in creating advanced materials. For example, Saeed et al. (2020) investigated the synthesis, structure characterization, and DFT calculations of antipyrine derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. Their research into the crystal packing, stabilized by hydrogen bonds and π-interactions, demonstrates the compound's utility in understanding and designing materials with specific structural and energetic frameworks (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Future Directions

Pyrazoles and their heteroannulated derivatives have shown various antimicrobial activities, e.g., antibacterial, antifungal, antiprotozoal, and antiviral . Therefore, the future research directions could involve exploring the potential biological activities of “4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” and its derivatives.

properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-2-8-15(9-3-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAWGYOBKADFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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